molecular formula C10H13N5O4 B11853666 6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro- CAS No. 102728-66-5

6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-

Cat. No.: B11853666
CAS No.: 102728-66-5
M. Wt: 267.24 g/mol
InChI Key: DMZLSBUFGNQUCX-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro- is a chemical compound known for its role as an intermediate in the synthesis of antiviral drugs. It is particularly significant in the production of N7-[(2-Hydroxyethoxy)methyl)guanine, which is an impurity of the antiviral drug Acyclovir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro- involves several steps. One common method includes the reaction of 6H-Purin-6-one with 2-(acetyloxy)ethoxy]methyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It plays a crucial role in the development of antiviral drugs, particularly those targeting viral DNA replication.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro- involves its incorporation into viral DNA, leading to the termination of DNA chain elongation. This inhibits viral replication and reduces the spread of the virus. The compound targets viral DNA polymerase and interferes with its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its role as an intermediate in antiviral drug synthesis highlights its importance in medicinal chemistry .

Properties

CAS No.

102728-66-5

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-7-yl)methoxy]ethyl acetate

InChI

InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-8-7(15)9(17)14-10(11)13-8/h4H,2-3,5H2,1H3,(H3,11,13,14,17)

InChI Key

DMZLSBUFGNQUCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1C(=O)NC(=N2)N

Origin of Product

United States

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